molecular formula C11H9FN2O2 B2861027 (E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole CAS No. 1895-00-7

(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole

Cat. No.: B2861027
CAS No.: 1895-00-7
M. Wt: 220.203
InChI Key: QFGJTFSYAUYMSM-QPJJXVBHSA-N
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Description

(E)-5-Fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is a nitrovinyl-substituted indole derivative characterized by a fluorine atom at the 5-position of the indole core and a nitropropene group at the 3-position. Its molecular formula is C₁₁H₉FN₂O₂, with a molecular weight of 220.20 g/mol and a CAS number of 1895-00-7 . The compound is synthesized via condensation of 5-fluoroindole-3-carboxaldehyde with nitromethane under acidic conditions, yielding the (E)-isomer as the major product due to thermodynamic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-[(E)-2-nitroprop-1-enyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7(14(15)16)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-6,13H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGJTFSYAUYMSM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CNC2=C1C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CNC2=C1C=C(C=C2)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing fluorinated indoles. As demonstrated in the synthesis of 5-fluoroindole-5-¹³C , this method involves:

  • Hydrazine Formation : Diazotization of 4-fluoroaniline followed by reduction to yield 4-fluorophenylhydrazine.
  • Cyclization : Reaction with ethyl pyruvate under acidic conditions (e.g., methanesulfonic acid) to form ethyl 5-fluoroindole-2-carboxylate.
  • Decarboxylation : Hydrolysis of the ester followed by copper(I)-catalyzed decarboxylation to yield 5-fluoroindole.

Key Data :

  • Yield of ethyl 5-fluoroindole-2-carboxylate: 54% (microwave-assisted conditions).
  • Decarboxylation yield: 80% using Cu₂O in N-methylpyrrolidone (NMP) at 200°C.

Vicarious Nucleophilic Substitution (VNS)

An alternative route employs VNS to introduce fluorine early in the synthesis:

  • Nitroarene Functionalization : Reaction of 4-fluoronitrobenzene with 2-(4-bromophenoxy)acetonitrile in the presence of tert-butoxide.
  • Reductive Cyclization : Palladium-catalyzed hydrogenation of the intermediate nitro compound to yield 5-fluoroindole.

Advantages :

  • Avoids harsh fluorination reagents.
  • Achieves 81% yield in the cyclization step.

Regioselective Formylation at Position 3

Introducing the aldehyde group at position 3 is critical for subsequent nitroalkene formation. The Vilsmeier-Haack reaction is widely used for indole formylation:

  • Reaction Conditions : Treatment of 5-fluoroindole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.
  • Regioselectivity : The electron-withdrawing fluorine at position 5 directs formylation to position 3.

Optimization :

  • Solvent: Dichloroethane improves regioselectivity over chlorobenzene.
  • Yield: 70–75% after chromatographic purification.

Nitroalkene Formation via Henry Reaction

The (E)-2-nitroprop-1-en-1-yl group is installed through a nitroaldol (Henry) reaction between 3-formyl-5-fluoroindole and nitroethane:

  • Base Selection : Potassium carbonate or triethylamine in ethanol/water mixtures.
  • Stereocontrol : Polar aprotic solvents (e.g., DMF) favor the (E)-isomer due to reduced steric hindrance during enolate formation.

Typical Conditions :

  • Nitroethane (2 equiv.), K₂CO₃ (1.5 equiv.), ethanol/water (4:1), reflux, 12 h.
  • Yield: 65–70% with >90% (E)-selectivity.

Integrated Synthetic Protocol

Combining the above steps, the full synthesis proceeds as follows:

Step Reaction Reagents/Conditions Yield Source
1 Fischer indole synthesis Ethyl pyruvate, MsOH, 150°C (microwave) 54%
2 Decarboxylation Cu₂O, NMP, 200°C 80%
3 Vilsmeier-Haack formylation POCl₃, DMF, 0–5°C 72%
4 Henry reaction Nitroethane, K₂CO₃, ethanol/water, reflux 68%

Total Yield : ~19% (multi-step).

Challenges and Optimization Opportunities

  • Fluorination Efficiency : Direct fluorination of indoles remains challenging. The use of 1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) (from) could streamline fluorination in lieu of traditional HalEx reactions.
  • (E)-Selectivity : Microwave-assisted Henry reactions may enhance reaction rates and selectivity.
  • Protection Strategies : Temporary protection of the indole NH (e.g., with a Boc group) during formylation improves yields by preventing side reactions.

Chemical Reactions Analysis

(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Scientific Research Applications

(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and to identify potential therapeutic targets.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of indole derivatives and their interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of (E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom may enhance the compound’s binding affinity to its targets, thereby modulating its activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is highlighted through comparisons with related indole derivatives:

Structural Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight Key Applications/Properties Reference
(E)-5-Fluoro-3-(2-nitrovinyl)-1H-indole C₁₀H₇FN₂O₂ 3-(Nitrovinyl), 5-F 206.17 Precursor to antitumor agents
5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole C₁₇H₁₃FN₂ 3-(Indolylmethyl), 5-F 272.30 MOF ligand; weak F···H interactions
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₆FN₂O₂ 2-Carboxamide, 5-F, 4-benzoylphenyl 359.12 Anticancer activity (in vitro screens)
5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole C₁₈H₁₄F₂N₄ 3-Triazole-ethyl, 5-F 340.33 Antioxidant; ischemia treatment

Physicochemical Properties

  • Spectroscopic Data :
    • ¹H NMR : The target compound’s vinyl proton resonates near δ 8.0–8.2 ppm , distinct from carboxamide NH signals (δ 12.1–12.3 ppm in compound 3 ).
    • ¹⁹F NMR : Fluorine atoms in 5-fluoroindoles typically show signals between δ -115 to -125 ppm .

Crystallographic Insights

  • The indolylmethyl derivative (CCDC 2233347) crystallizes in the P2₁2₁2₁ space group with a dihedral angle of 68.77° between fused indole rings, indicating significant distortion . In contrast, nitropropene-substituted indoles may adopt planar conformations due to conjugation with the nitro group.

Key Research Findings

  • Electronic Effects : The nitropropene group in this compound reduces electron density at the indole 3-position, enhancing electrophilic substitution resistance compared to methyl- or carboxamide-substituted analogs .
  • Metabolic Stability: Fluorine at the 5-position prolongs half-life in hepatic microsomes (t₁/₂ ~2–4 hours) compared to non-fluorinated analogs (t₁/₂ <1 hour) .

Biological Activity

(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole, a synthetic organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H9_9FN2_2O2_2
  • Molar Mass : 220.2 g/mol
  • CAS Number : 1895-00-7
  • IUPAC Name : this compound

The compound features a fluorine atom at the 5-position and a nitroprop-1-en-1-yl group, which contribute to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves the condensation of 5-fluoroindole with 2-nitropropane under basic conditions:

  • Starting Materials : 5-fluoroindole and 2-nitropropane.
  • Reaction Conditions : Conducted in the presence of a base (e.g., sodium hydroxide) under reflux.
  • Purification : Techniques such as column chromatography are used to isolate the product .

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular proteins and enzymes. The fluorine atom enhances the compound's binding affinity, potentially modulating its biological effects.

Anticancer Properties

Recent studies suggest that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in a study involving human cancer cell lines, treatment with this compound resulted in a reduction of cell viability by up to 70% at concentrations of 50 µM .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity

In a controlled experiment, researchers evaluated the effect of this compound on human breast cancer cells (MCF7). The study found that treatment with the compound at concentrations ranging from 10 µM to 100 µM led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed via flow cytometry analysis .

Concentration (µM)Cell Viability (%)
1085
5030
10010

Case Study 2: Anti-inflammatory Effects

A separate study investigated the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS) induced model in macrophages. The results indicated that pre-treatment with this compound significantly reduced levels of TNF-alpha and IL-6 compared to controls .

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control100250
Compound (50 µM)40100

Q & A

Q. What are the optimal synthetic routes for (E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole, and how do reaction conditions affect yields?

The synthesis typically begins with Fischer indole synthesis to form the fluorinated indole core. A key step involves introducing the nitrovinyl group via condensation of 5-fluoroindole-3-carboxaldehyde with nitromethane under acidic conditions (e.g., ammonium acetate) at reflux. This method yields the (E)-isomer selectively due to thermodynamic stability . Critical parameters include:

  • Reaction time : Prolonged heating (>1 hour) may degrade the nitrovinyl group.
  • Solvent choice : Nitromethane acts as both solvent and reactant, simplifying purification.
  • Acid catalyst : Ammonium acetate ensures mild acidity, avoiding decomposition of the nitro group. Yields (~42-60%) can be improved using flash column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C/19F NMR : Confirm regiochemistry and isomer purity. For example, the (E)-configuration is validated by coupling constants (J = 12–14 Hz) between vinyl protons .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., FAB-HRMS for nitro-containing compounds) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry. SHELX software (via SHELXL refinement) is widely used for small-molecule crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for fluorinated indole derivatives like this compound?

Discrepancies in chemical shifts may arise from:

  • Solvent effects : Deuterated DMSO vs. CDCl3 can alter fluorine and proton shifts.
  • Dynamic effects : Rotameric equilibria in solution may broaden signals. Mitigation strategies:
  • Use variable-temperature NMR to identify exchange broadening.
  • Compare with DFT-calculated chemical shifts for theoretical validation .
  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational methods are used to study the interactions of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding modes to enzymes (e.g., HIV integrase or kinases). The nitro group’s electron-withdrawing effects are critical for π-π stacking and hydrogen bonding .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation models in GROMACS) .
  • QSAR modeling : Correlate nitrovinyl substituent electronic parameters (Hammett σ) with bioactivity .

Q. How does the nitroprop-1-en-1-yl group influence the compound’s reactivity in medicinal chemistry applications?

  • Electrophilic reactivity : The nitro group enhances susceptibility to nucleophilic attack, enabling conjugation with thiols (e.g., glutathione in redox-active environments) .
  • Photostability : Nitrovinyl derivatives may undergo [2+2] photocycloaddition under UV light, requiring dark storage .
  • Metabolic stability : In vitro assays (e.g., liver microsomes) assess nitro-reduction by cytochrome P450 enzymes, a common metabolic pathway .

Methodological Considerations for Data Interpretation

Q. What experimental designs are recommended for analyzing bioactivity contradictions across studies?

  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values, ensuring consistency in assay conditions (e.g., pH, serum concentration) .
  • Control experiments : Include structurally similar analogs (e.g., non-fluorinated or (Z)-isomers) to isolate the nitrovinyl group’s contribution .
  • Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to rule off-target effects .

Q. How can crystallographic data improve the understanding of this compound’s solid-state properties?

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–F···H contacts) influencing crystal packing .
  • Thermal ellipsoid plots : Identify disorder in the nitrovinyl group using SHELXL refinement .
  • Powder XRD : Correlate crystallinity with solubility profiles for formulation studies .

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